2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride - 2696-03-9

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Catalog Number: EVT-1693792
CAS Number: 2696-03-9
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

2.1. Grignard Reaction and Cyclization:One approach to synthesizing 2,8-diazaspiro[4.5]decane-1,3-diones involves a multistep process initiated by a Grignard reaction. This reaction utilizes a 2-oxaspiro[4.5]decane-1,3-dione derivative, reacting it with an appropriate Grignard reagent (e.g., p-halophenyl- or p-alkylphenyl-magnesium bromide). This reaction yields a substituted 2-oxoethyl-cycloalkanecarboxylic acid. Subsequent cyclization of this intermediate with hydrazine or phenylhydrazine produces the desired 2,8-diazaspiro[4.5]decane-1,3-dione framework [].

2.2. Alkylation and Modifications:Following the formation of the core structure, various alkylating agents, such as methyliodide or benzylbromide, can be employed to introduce substituents at the nitrogen atoms of the hydantoin ring. This alkylation step allows for fine-tuning the physicochemical properties and potential biological activities of the synthesized derivatives [].

2.3. Spirooxazolidine-2,4-dione Synthesis:Alternative synthetic routes focus on creating 4-oxa analogs of 2,8-diazaspiro[4.5]decane-1,3-diones, leading to the development of spirooxazolidine-2,4-dione derivatives. These analogs are explored as potential muscarinic agonists, and their synthesis involves distinct chemical transformations compared to the previously described methods [, ].

Molecular Structure Analysis

3.2. Substituent Variations:Derivatives of 2,8-diazaspiro[4.5]decane-1,3-dione exhibit diverse substituents on both the cyclohexane and hydantoin rings. These substituents significantly impact the molecule's overall shape, polarity, and potential for forming intermolecular interactions, ultimately influencing its pharmacological profile [, , , , ].

3.3. Crystallographic Studies:Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structures of various 2,8-diazaspiro[4.5]decane-1,3-dione derivatives. These studies reveal the precise bond lengths, bond angles, and spatial arrangement of atoms within the molecule, crucial for understanding its interactions with biological targets and designing new derivatives [, , , ].

Mechanism of Action

5.1. Muscarinic Receptor Interactions:Research indicates that certain 2,8-diazaspiro[4.5]decane-1,3-dione derivatives, particularly those with specific substituents, exhibit affinity for muscarinic acetylcholine receptors. These receptors, part of the cholinergic system, play crucial roles in various physiological processes, including learning, memory, and attention [, , , , , ].

5.2. Modulation of Sensorimotor Gating:Studies investigating prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating, have shown that 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (RS86) can modulate PPI. RS86 reversed PPI disruptions induced by apomorphine, a dopamine receptor agonist, suggesting its potential role in ameliorating sensorimotor gating deficits observed in conditions like schizophrenia [, ].

Physical and Chemical Properties Analysis

6.1. Lipophilicity (logP and clogP):Lipophilicity, often represented by logP (partition coefficient) and clogP (calculated logP), plays a crucial role in drug development as it influences a molecule's ability to cross cell membranes and reach its target. Studies on 2,8-diazaspiro[4.5]decane-1,3-dione derivatives revealed that introducing certain substituents, particularly halogens or alkyl groups, could significantly alter their logP and clogP values. These modifications allow for fine-tuning the compound's solubility, absorption, and distribution properties, crucial for optimizing its pharmacological profile [].

6.2. Hydrogen Bonding:Crystallographic analyses of various 2,8-diazaspiro[4.5]decane-1,3-dione derivatives have demonstrated their ability to form intermolecular hydrogen bonds. These hydrogen bonds, often involving the NH groups of the hydantoin ring and carbonyl oxygen atoms of neighboring molecules, contribute to the compound's crystal packing arrangements and potentially influence its interactions with biological targets [, , ].

7.2. Antibacterial Research:Recent findings indicate the presence of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione as a component in extracts from Streptomyces koyangensis. These extracts exhibit antibacterial activity against Staphylococcus aureus and Candida albicans at low concentrations. This discovery highlights the potential of 2,8-diazaspiro[4.5]decane-1,3-dione derivatives as lead compounds for developing new antibacterial agents [].

7.3. Tools for Studying Receptor Pharmacology:Radiolabeled derivatives of 2,8-diazaspiro[4.5]decane-1,3-dione, such as 2-ethyl-8-[11C]methyl 2,8-diazaspiro[4.5]decane-1,3-dione ([11C]RS 86), have been synthesized and investigated as potential positron emission tomography (PET) ligands. These radiotracers can bind to muscarinic acetylcholine receptors in the brain, allowing researchers to visualize and study these receptors in vivo. PET imaging with such radiotracers can aid in understanding the role of muscarinic receptors in various neurological and psychiatric disorders and in developing new therapies targeting these receptors [].

Future Directions

8.1. Optimization of Pharmacokinetic Properties:Future research on 2,8-diazaspiro[4.5]decane-1,3-dione derivatives should focus on optimizing their pharmacokinetic properties. This optimization includes improving their absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their therapeutic potential [].

8.2. Development of Selective Muscarinic Agonists:Developing 2,8-diazaspiro[4.5]decane-1,3-dione derivatives with high selectivity for specific muscarinic receptor subtypes (M1-M5) is crucial. This selectivity could lead to more targeted therapeutic effects and potentially reduce side effects associated with non-selective muscarinic activation [, ].

8.3. Exploration of Novel Therapeutic Applications:Given their diverse pharmacological activities, exploring the potential of 2,8-diazaspiro[4.5]decane-1,3-dione derivatives in treating other conditions beyond dementia and cognitive impairment is warranted. This exploration includes investigating their potential as antipsychotics, analgesics, or agents for treating movement disorders [, , ].

8.4. Elucidation of Structure-Activity Relationships:Conducting systematic structure-activity relationship (SAR) studies is essential to understand the relationship between specific structural modifications of 2,8-diazaspiro[4.5]decane-1,3-dione and their resulting biological activities. This understanding is crucial for designing new derivatives with improved potency, selectivity, and safety profiles [, , , , ].

8.5. In-depth Mechanistic Investigations:While some insights into the mechanism of action of 2,8-diazaspiro[4.5]decane-1,3-dione derivatives have been gained, further research is needed to elucidate their precise molecular targets and downstream signaling pathways. This understanding will facilitate the development of more effective and targeted therapies [, ].

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

    Compound Description: RS86 is a muscarinic acetylcholine receptor agonist. It has been investigated for its potential therapeutic effects in Alzheimer's disease [, ], and prepulse inhibition (PPI) deficits in rats [, ].

    Relevance: RS86 shares the core diazaspiro[4.5]decane-1,3-dione scaffold with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural difference lies in the substituents at positions 2 and 8. While 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride possesses hydrogen atoms at both positions, RS86 features an ethyl group at position 2 and a methyl group at position 8 [].

Spirooxazolidine-2,4-dione derivatives

    Compound Description: These compounds are 4-oxa analogues of RS86. They were synthesized and evaluated for their cholinergic activities, including antiamnesic effects in scopolamine-treated mice, hypothermia, and salivation [].

2-Alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones

    Compound Description: This series of compounds, including 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (1i), were investigated for muscarinic receptor binding affinity and agonistic activities [].

    Relevance: These compounds share the diazaspiro[4.5]decane-1,3-dione scaffold with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The structural variation lies in the substituent at position 2, where an alkoxy group replaces the hydrogen atom present in the target compound [].

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

    Compound Description: This compound represents a N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-dione, a privileged class of heterocyclic scaffolds with pharmacological interest [].

    Relevance: This compound shares the core diazaspiro[4.5]decane-2,4-dione structure with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural difference lies in the substituents at positions 1 and 8. While 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride possesses hydrogen atoms at both positions, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione features a methyl group at position 1 and a phenyl group at position 8 [].

3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

    Compound Description: These compounds are spirohydantoin derivatives with variations in the halogen substituent on the phenylsulfonyl group at position 3 [, ].

    Relevance: Both compounds share the core 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione structure with the core structure of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural difference lies in the presence of a 3-(4-halophenylsulfonyl) group in both compounds while 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride features hydrogen atoms at both positions 3 and 8 [, ].

2,8-diazaspiro[4,5]decan-1-ones

    Compound Description: This class of compounds represents a regiospecific reduction product of 2,8-Diazaspiro[4,5]decane-1,3-diones [].

    Relevance: This class of compounds shares the core 2,8-diazaspiro[4,5]decane structure with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural difference lies in the reduction of one of the carbonyl groups in 2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride to form a methylene unit in 2,8-diazaspiro[4,5]decan-1-ones [].

Cyclohexane-5-spirohydantoin derivatives

    Compound Description: This class of compounds includes derivatives with various substitutions on the cyclohexane and hydantoin rings, studied for their supramolecular organization [, , ].

    Relevance: These compounds belong to the broader spirohydantoin family, which also encompasses 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The shared structural motif is the spirocyclic system formed by fusing a cyclohexane ring with a hydantoin ring [, , ].

Spirotetramat

    Compound Description: Spirotetramat is a tetramic acid derivative used as an insecticide. It is synthesized from a precursor that shares structural similarities with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride [, ].

    Relevance: The synthesis of Spirotetramat involves cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione as a key intermediate. This intermediate shares the core diazaspiro[4.5]decane-2,4-dione structure with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural difference lies in the substituents at positions 8, where 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride possesses a hydrogen atom, while cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione features a methoxy group [, ].

3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid (1/1)

    Compound Description: This compound, systematically named 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione–phenylboronic acid (1/1), is characterized by its crystal structure [].

    Relevance: This compound shares the core 1,3-diazaspiro[4.5]decane-2,4-dione structure with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural difference is the presence of an amino group at position 3 and a phenylboronic acid substituent on the cyclohexane ring in 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid (1/1) [].

Spiro[cycloalkane-pyridazinones]

    Compound Description: This class of compounds features a spirocyclic system where a cycloalkane is fused with a pyridazinone ring. These compounds have potential medicinal chemistry applications [].

    Relevance: While structurally distinct from 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride, spiro[cycloalkane-pyridazinones] are synthesized from precursors like 2-oxaspiro[4.5]decane-1,3-dione. This precursor shares the spiro[4.5]decane core with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride, highlighting a synthetic connection between these compound classes [].

BuTAC ([([5R-[exo]-6-[butylthio]-1,2,5-thiadiazol-3-yl-]-1-azabyciclo-[3.2.1])octane oxalate])

    Compound Description: BuTAC is an M2/M4-preferring muscarinic agonist that has been shown to reverse apomorphine-induced disruption of PPI in rats [].

    Relevance: While structurally dissimilar to 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride, BuTAC is relevant as it exhibits a similar pharmacological profile in reversing apomorphine-induced PPI disruptions. This suggests a potential functional connection between these compounds in modulating dopaminergic and cholinergic systems [].

Xanomeline

    Compound Description: Xanomeline is an M1/M4-preferring muscarinic agonist that has been investigated for its potential in treating cognitive impairments in schizophrenia [].

    Relevance: While structurally dissimilar to 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride, Xanomeline is relevant as it also demonstrates efficacy in reversing apomorphine and scopolamine-induced PPI disruptions, highlighting a potential functional interplay between these compounds in modulating the dopaminergic and cholinergic systems [].

scyllo-Inositol/2-(fluoroethyl)-8-methyl-2,8-diazaspiro[4,5]decane-1,3-dione combined derivatives

    Compound Description: This group comprises a series of compounds designed as potential amyloid-beta polymerization inhibitors and PET oligomer-Abeta probes [].

    Relevance: These derivatives incorporate the core 2-(fluoroethyl)-8-methyl-2,8-diazaspiro[4,5]decane-1,3-dione structure, closely resembling 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The primary distinction lies in the addition of a scyllo-inositol moiety, potentially influencing their biological activities and targeting amyloid-beta aggregation [].

8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives

    Compound Description: These compounds represent a novel class of molecules investigated for their potential as anticonvulsant agents [, ].

    Relevance: These derivatives share the core 1,3-diazaspiro[4.5]decane-2,4-dione structure with 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. The key structural distinction lies in the presence of an 8-amino group and a 3-[2-(4-fluorophenoxy)ethyl] substituent, suggesting potential modifications for specific biological activity [, ].

Properties

CAS Number

2696-03-9

Product Name

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

IUPAC Name

2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

InChI

InChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H

InChI Key

DCDGCHXHDAWBFH-UHFFFAOYSA-N

SMILES

C1CNCCC12CC(=O)NC2=O.Cl

Canonical SMILES

C1CNCCC12CC(=O)NC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.